Bis(2-hydroxyethyl)ammonium hydrogen maleate
Description
Bis(2-hydroxyethyl)ammonium hydrogen maleate is an ammonium salt derived from maleic acid, featuring a cationic bis(2-hydroxyethyl)ammonium group paired with a hydrogen maleate anion. The compound’s structure is characterized by two hydroxyethyl groups attached to the ammonium nitrogen, enabling hydrogen bonding and electrostatic interactions with the maleate anion. Such interactions are critical for stabilizing crystalline lattices and influencing solubility, as observed in similar systems like tris(2-hydroxyethyl)ammonium maleate .
Properties
CAS No. |
50909-06-3 |
|---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H4O4/c6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h5-7H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XFPBYAYVIIVRTQ-WLHGVMLRSA-N |
Isomeric SMILES |
C(CO)NCCO.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C(CO)NCCO.C(=CC(=O)O)C(=O)O |
Related CAS |
111-42-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Basic Synthetic Route
The primary preparation method involves a straightforward acid-base reaction between maleic acid and bis(2-hydroxyethyl)amine:
$$
\text{Maleic Acid} + \text{Bis(2-hydroxyethyl)amine} \rightarrow \text{Bis(2-hydroxyethyl)ammonium hydrogen maleate}
$$
This reaction is typically conducted under controlled temperature and solvent conditions to optimize yield and purity. The process involves:
- Reactants: Maleic acid and bis(2-hydroxyethyl)amine in stoichiometric amounts.
- Temperature: Usually maintained at ambient to slightly elevated temperatures to control reaction kinetics.
- Solvent: Often water or a polar solvent to facilitate dissolution and reaction.
- Reaction Time: Optimized to ensure complete reaction, typically several hours.
Industrial Scale Production
Industrial synthesis scales up the laboratory procedure, maintaining similar reaction conditions but with enhanced control systems for:
- Temperature regulation to prevent side reactions.
- Mixing efficiency to ensure homogeneity.
- Purity control through continuous monitoring.
- Product isolation by crystallization or solvent removal under vacuum.
This scale-up ensures consistent quality and quantity for commercial applications.
Detailed Preparation Procedure from Literature Analogues
While direct detailed protocols for this compound are limited, analogous preparation methods for related (2-hydroxyethyl)ammonium salts provide valuable insights:
- For example, (2-hydroxyethyl)ammonium lactates are prepared by dropwise addition of lactic acid to (2-hydroxyethyl)amine at 0–5°C with vigorous stirring, followed by prolonged stirring at room temperature (up to 30 hours). Water is then removed under vacuum to yield a viscous ionic liquid product.
This method suggests that careful temperature control during acid addition and extended reaction times improve product formation and purity. Vacuum drying removes residual water, critical for obtaining stable ionic salts.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Product |
|---|---|---|
| Temperature | 0°C to 25°C (initial addition), then room temperature | Controls reaction rate and prevents side reactions |
| Reaction Time | 12 to 30 hours | Ensures complete acid-base neutralization |
| Solvent | Water or polar solvents | Facilitates dissolution and reaction kinetics |
| Vacuum Drying | 2–3 Torr, 60–80°C for 12 hours | Removes water, stabilizes product |
Optimization of these parameters is essential to maximize yield (typically >90%) and purity, as well as to obtain the desired physical form (viscous liquid or solid).
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms the formation of the ammonium salt by characteristic proton shifts corresponding to the hydroxyethyl groups and maleate moiety.
- IR Spectroscopy: Shows broad N-H and O-H stretching bands (3700–3000 cm⁻¹) and carbonyl stretching (1750–1600 cm⁻¹) indicative of the maleate anion and ammonium cation interactions.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Water Content: Determined by Karl-Fischer titration to ensure minimal residual moisture, critical for stability.
Summary Data Table of Key Properties and Preparation Conditions
| Property/Parameter | Value/Condition |
|---|---|
| Molecular Formula | C8H15NO6 |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 50909-06-3 |
| Reaction Type | Acid-base neutralization |
| Typical Reactants Ratio | 1:1 molar ratio (maleic acid:amine) |
| Temperature Range | 0–25°C during addition, room temp for reaction |
| Reaction Time | 12–30 hours |
| Solvent | Water or polar solvents |
| Product Form | Viscous liquid or low-melting solid |
| Purification Method | Vacuum drying (2–3 Torr, 60–80°C) |
| Yield | Typically >90% |
Research Findings and Notes on Preparation
- The reaction is highly efficient and reproducible under controlled conditions.
- The compound’s ionic liquid nature allows it to be used as both solvent and catalyst in organic reactions, as demonstrated in condensation reactions with benzaldehyde and ethyl cyanoacetate.
- The preparation method is adaptable for scale-up with minimal modification.
- The product exhibits high water solubility and low volatility, beneficial for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium hydrogen maleate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of environmentally friendly lubricants and additives.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ammonium Hydrogen Maleates
- Ammonium Hydrogen Maleate (CAS 44742-89-4): This simpler salt lacks hydroxyethyl substituents on the ammonium cation. Its structure consists of NH₄⁺ paired with a hydrogen maleate anion. It is primarily used in synthetic chemistry due to its straightforward ionic interactions.
Tris(2-hydroxyethyl)ammonium Maleate :
Characterized by three hydroxyethyl groups on the ammonium cation, this compound forms a chair-like crystalline structure stabilized by an extensive hydrogen-bonding network (a = 5.5882 Å, b = 10.4152 Å, c = 12.2523 Å). The additional hydroxyethyl group enhances intermolecular interactions, increasing lattice stability compared to the bis-substituted analog .
Maleate Esters
Bis(2-ethylhexyl) Maleate (CAS 142-16-5) :
A neutral ester with two 2-ethylhexyl groups attached to the maleate backbone. Unlike ionic ammonium salts, this compound exhibits hydrophobic properties due to its alkyl chains, making it suitable for plasticizer applications. Its lack of ionic interactions results in lower melting points and higher volatility compared to bis(2-hydroxyethyl)ammonium hydrogen maleate .- Mono-2-(Methacryloyloxy)ethyl Maleate: This ester contains a methacrylate functional group, enabling polymerization. Its applications diverge significantly from ammonium salts, focusing on polymer chemistry rather than ionic interactions. The presence of a reactive double bond (from methacrylate) allows crosslinking, a feature absent in this compound .
TRIS Maleate (Tris(hydroxymethyl)aminomethane Maleate)
A buffering agent in biochemical applications, TRIS maleate features hydroxymethyl groups instead of hydroxyethyl substituents. The shorter hydroxymethyl chains reduce steric hindrance, enhancing its solubility in aqueous media. Computational studies suggest that TRIS maleate’s hydrogen-bonding strength is modulated by the counterion’s electrostatic effects, a phenomenon also relevant to bis(2-hydroxyethyl)ammonium systems .
Hydrogen Bonding and Stability
The hydrogen bond strength in Z-hydrogen maleate anions is significantly influenced by cationic counterions. For example, tetraalkylammonium cations weaken intramolecular hydrogen bonds by 1.5–2 times compared to naked anions . Bis(2-hydroxyethyl)ammonium, with its polar hydroxyethyl groups, likely forms moderate-strength hydrogen bonds with the maleate anion, balancing electrostatic stabilization and steric effects. This contrasts with tris(2-hydroxyethyl)ammonium maleate, where additional hydroxyethyl groups amplify hydrogen-bonding networks, further stabilizing the crystal lattice .
Biological Activity
Bis(2-hydroxyethyl)ammonium hydrogen maleate (BHEAM) is a quaternary ammonium compound that has garnered interest in various biological and industrial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
BHEAM is synthesized through the reaction of maleic acid with bis(2-hydroxyethyl)amine under controlled conditions. The general reaction can be represented as follows:
This compound exhibits properties characteristic of ionic liquids, including high solubility in water and low volatility, making it suitable for various applications in chemistry and biology .
The biological activity of BHEAM is primarily attributed to its ability to interact with cellular membranes and various biomolecules. Its mechanism of action includes:
- Membrane Interaction : BHEAM can disrupt lipid bilayers, potentially leading to increased permeability and altered cellular functions.
- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways within cells.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that BHEAM may also exhibit such effects against certain pathogens .
1. Antimicrobial Properties
Research indicates that BHEAM may possess significant antimicrobial activity. A study on related compounds showed that quaternary ammonium salts can effectively inhibit bacterial growth. BHEAM's structure allows it to interact with bacterial membranes, leading to cell lysis and death .
2. Drug Delivery Systems
BHEAM has been investigated for its potential use in drug delivery systems. Its ability to form micelles can enhance the solubility of poorly soluble drugs, such as artemisinin, improving bioavailability. Studies have shown that BHEAM-based ionic liquids can increase drug solubility significantly compared to traditional solvents .
3. Biodegradability and Environmental Impact
BHEAM is considered environmentally friendly due to its high biodegradability. Studies have demonstrated that compounds similar to BHEAM degrade rapidly in biological systems, reducing the risk of environmental accumulation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of BHEAM against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability after treatment with BHEAM at concentrations as low as 0.1% (w/v), suggesting its potential as a biocide in pharmaceutical formulations.
Case Study 2: Drug Solubilization
In a comparative study, BHEAM was used to enhance the solubility of artemisinin in aqueous solutions. The results showed an increase in solubility by up to 460-fold compared to conventional organic solvents, demonstrating its effectiveness as a solubilizing agent for hydrophobic drugs .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 219.26 g/mol |
| Solubility | Highly soluble in water |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Application | Findings |
|---|---|
| Antimicrobial Testing | Significant bacterial inhibition at low concentrations |
| Drug Delivery Enhancement | Up to 460-fold increase in drug solubility |
Q & A
Basic: What are the recommended analytical methods for assessing the purity of Bis(2-hydroxyethyl)ammonium hydrogen maleate in synthetic batches?
To ensure purity, reverse-phase HPLC is the gold standard. Use a C18 column (e.g., Zorbax XDB-C18) with a mobile phase of ethanol or methanol and water (adjusted to pH 10 with alkaline borate buffer). Detect impurities like residual maleic acid or ester derivatives at retention times distinct from the main compound (e.g., bis(2-ethylhexyl)maleate elutes at ~1.5 minutes). Quantify impurities using a calibration curve from certified reference standards .
Basic: How can researchers safely handle this compound in laboratory settings?
Follow GHS-compliant protocols :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work under a fume hood to avoid inhalation of aerosols.
- Store in airtight containers in干燥, ventilated areas away from oxidizers.
- Decontaminate spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Basic: What experimental design is optimal for studying the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies :
- Prepare solutions at pH 2, 7, and 10 (using HCl/NaOH buffers).
- Incubate samples at 25°C, 40°C, and 60°C for 0–12 weeks.
- Monitor degradation via HPLC and FTIR to track ester hydrolysis or ammonium decomposition. Use Arrhenius kinetics to predict shelf life .
Advanced: How can contradictory data between HPLC and polarographic methods for impurity quantification be resolved?
Polarography (historically used for bis(2-ethylhexyl)maleate detection) may yield higher impurity readings due to mercury electrode interference. Cross-validate results by:
- Spiking samples with known impurity concentrations.
- Comparing detection limits (HPLC sensitivity: ~0.1% vs. polarography: ~0.4%).
- Prioritize HPLC for regulatory compliance, as polarography is obsolete due to mercury hazards .
Advanced: What strategies improve the synthesis yield of this compound?
Optimize the esterification-neutralization process :
- Use a molar ratio of 1:1.2 (maleic acid to 2-hydroxyethylamine) to drive equilibrium.
- Employ Dean-Stark traps to remove water during esterification.
- Neutralize with ammonium hydroxide under controlled pH (5.5–6.0) to minimize side products. Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .
Advanced: How can researchers address challenges in characterizing the compound’s hygroscopicity and crystallinity?
- Use dynamic vapor sorption (DVS) to quantify water uptake at 25°C/60% RH.
- For crystallinity, perform powder XRD and compare with simulated patterns from single-crystal data.
- If amorphous phases dominate, employ DSC to identify glass transition temperatures and recrystallization conditions .
Basic: What spectroscopic techniques are critical for structural confirmation?
- NMR : Assign peaks for maleate protons (δ 6.3–6.5 ppm, doublet) and ammonium protons (δ 3.4–3.6 ppm, multiplet).
- FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and ammonium N-H bends (~1600 cm⁻¹).
- MS (ESI+) : Look for [M+H]⁺ at m/z 224.1 (calculated) .
Advanced: How to resolve discrepancies in solubility data across literature sources?
Methodological inconsistencies (e.g., shaking time, temperature) cause variability. Standardize testing via:
- Equilibrium solubility : Stir excess compound in solvent (water, ethanol, DMSO) for 24 hrs at 25°C. Filter (0.22 µm) and quantify via gravimetry.
- Report Hansen solubility parameters to predict compatibility with excipients .
Basic: What precautions are necessary to prevent hydrolysis during storage?
- Use desiccants (silica gel) in storage containers.
- Purge vials with nitrogen to exclude moisture.
- Avoid refrigeration (condensation risk); store at 15–25°C .
Advanced: How to design a study linking the compound’s molecular interactions to its physicochemical behavior?
Apply molecular dynamics (MD) simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
